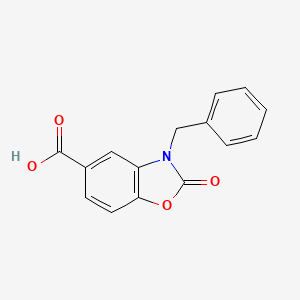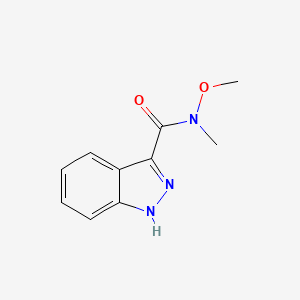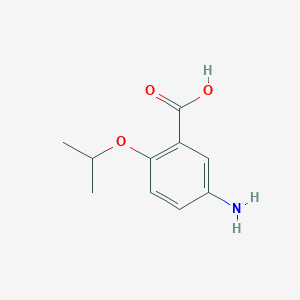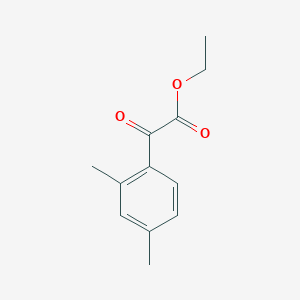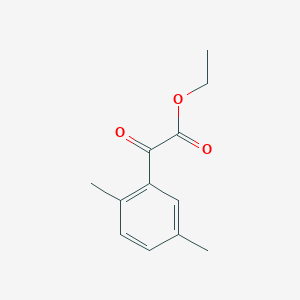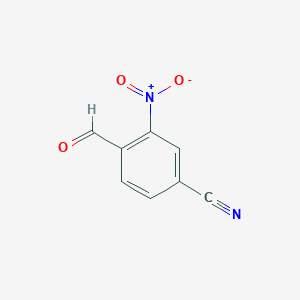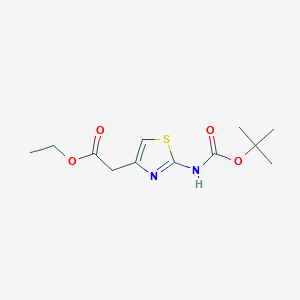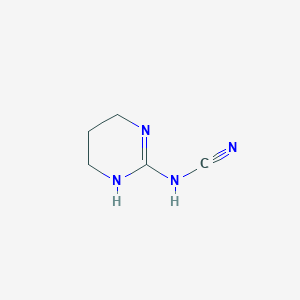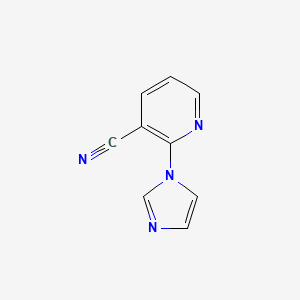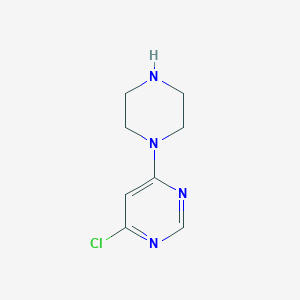
4-Chloro-6-(piperazin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(piperazin-1-yl)pyrimidine is an organic compound widely used in scientific experiments, research, and industry. It has the empirical formula C8H11ClN4 and a molecular weight of 198.65 g/mol .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, often involves a series of reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(piperazin-1-yl)pyrimidine can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-(piperazin-1-yl)pyrimidine are complex and can be influenced by various factors . For example, in the synthesis of triazole-pyrimidine hybrids, propargyl bromide was added to a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), and the mixture was heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis
4-Chloro-6-(piperazin-1-yl)pyrimidine has a molecular weight of 198.65 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Aplicaciones Científicas De Investigación
Anti-tubercular Agents
- Application Summary: 4-Chloro-6-(piperazin-1-yl)pyrimidine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Protein Kinase Inhibitors for Cancer Treatment
- Application Summary: Pyrimidine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have shown promising anticancer activity. These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
- Methods of Application: The compounds were synthesized and their anticancer potential was evaluated through their ability to inhibit protein kinases .
- Results: The compounds showed promising anticancer activity through selective inhibition of protein kinases .
Neuroprotection and Anti-inflammatory Activity
- Application Summary: Triazole-pyrimidine hybrids, which include 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been studied for their neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
- Methods of Application: The compounds were synthesized and their neuroprotective and anti-inflammatory activities were evaluated on human microglia and neuronal cell models .
- Results: The results of these studies are not specified in the source .
Derivatization Reagent for Carboxyl Groups on Peptides
- Application Summary: 4-Chloro-6-(piperazin-1-yl)pyrimidine is used as a derivatization reagent for the carboxyl groups on peptides .
- Methods of Application: The compound is used during the spectrophotometric analysis of phosphopeptides .
- Results: The specific results or outcomes obtained are not specified in the source .
Antifungal and Antibacterial Agents
- Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as antifungal and antibacterial drugs .
- Methods of Application: The compounds are synthesized and their antifungal and antibacterial activities are evaluated .
- Results: The specific results or outcomes obtained are not specified in the source .
Antidiabetic Drugs
- Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as antidiabetic drugs .
- Methods of Application: The compounds are synthesized and their antidiabetic activities are evaluated .
- Results: The specific results or outcomes obtained are not specified in the source .
Antiviral Agents
- Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as antiviral drugs .
- Methods of Application: The compounds are synthesized and their antiviral activities are evaluated .
- Results: The specific results or outcomes obtained are not specified in the source .
Antidepressant Drugs
- Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as antidepressant drugs .
- Methods of Application: The compounds are synthesized and their antidepressant activities are evaluated .
- Results: The specific results or outcomes obtained are not specified in the source .
Anticoagulant Drugs
- Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as anticoagulant drugs .
- Methods of Application: The compounds are synthesized and their anticoagulant activities are evaluated .
- Results: The specific results or outcomes obtained are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWNXPKSXBXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582184 | |
| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(piperazin-1-yl)pyrimidine | |
CAS RN |
373356-50-4 | |
| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


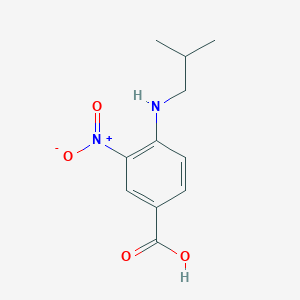
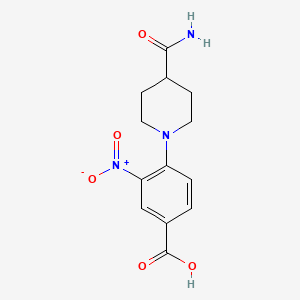
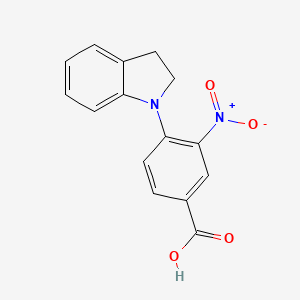
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
